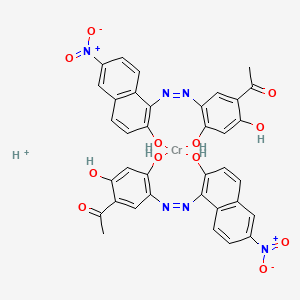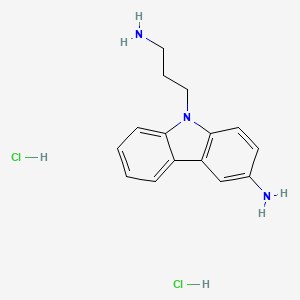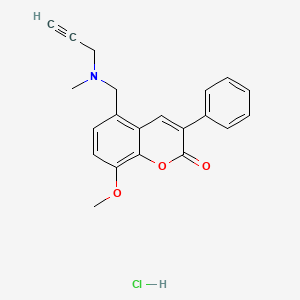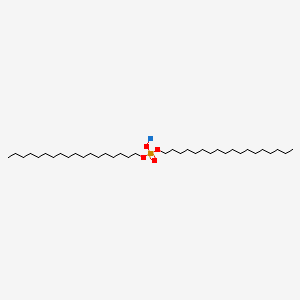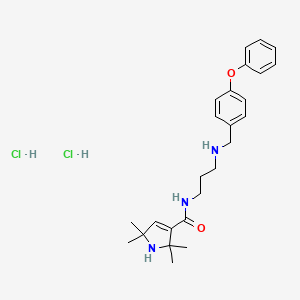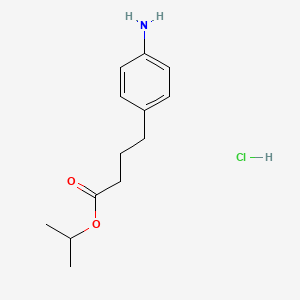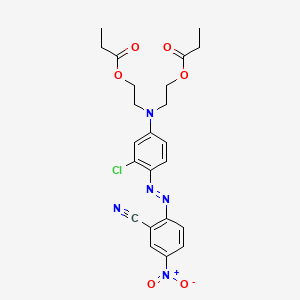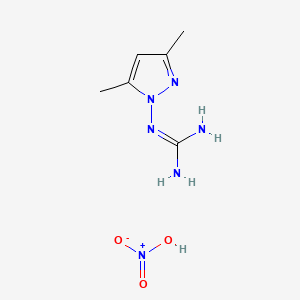
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate: is a chemical compound that features a guanidine group attached to a 3,5-dimethyl-1H-pyrazol-1-yl moiety, with a nitrate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with guanidine nitrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate involves its interaction with specific molecular targets and pathways. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds such as aminoguanidine and methylguanidine share structural similarities with Guanidine, (3,5-dimethyl-1H-pyrazol-1-yl)-, mononitrate.
Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3,5-dimethylpyrazole are structurally related to the pyrazole moiety of the compound.
Uniqueness
What sets this compound apart is the combination of the guanidine and pyrazole groups, which confer unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
54902-67-9 |
|---|---|
Molecular Formula |
C6H12N6O3 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)guanidine;nitric acid |
InChI |
InChI=1S/C6H11N5.HNO3/c1-4-3-5(2)11(9-4)10-6(7)8;2-1(3)4/h3H,1-2H3,(H4,7,8,10);(H,2,3,4) |
InChI Key |
AVELLUNDPAEEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1N=C(N)N)C.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



